molecular formula C9H9ClF3NO B194831 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine CAS No. 128430-66-0

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B194831
M. Wt: 239.62 g/mol
InChI Key: AENYCMZUDXQARW-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine, also known as CMMPT, is an organofluorine compound and a member of the pyridine family of heterocyclic compounds. It is a colorless liquid with a pungent odor, and is highly soluble in water, methanol, and ethanol. CMMPT is a versatile synthetic intermediate used in a variety of organic syntheses and has been studied extensively in scientific research due to its wide range of applications.

Scientific Research Applications

Synthesis of Substituted Pyridines

Ma et al. (2016) reported the synthesis of substituted [4-(2,2,2-trifluoroethoxy)-2-pyridinyl]-methylthio-imidazoles and pyrimidines using 2-(chloromethyl)-pyridine. These compounds were characterized, and their molecular structures were confirmed by X-ray diffraction, demonstrating the compound's potential in chemical synthesis and structural analysis (Ma, Jia, Fan, Shi, & Zhang, 2016).

Key Intermediate in Herbicide Synthesis

Hang-dong (2010) described the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate in producing the herbicide trifloxysulfuron. This study highlights the compound's importance in agricultural chemistry (Hang-dong, 2010).

Application in Drug Synthesis

Sailu et al. (2008) demonstrated the use of 2-chloromethyl-3-methyl-4(2,2,2trifluoroethoxy)pyridine hydrochloride in synthesizing a sulfide intermediate crucial for the industrial production of the anti-ulcer drug Lansoprazole. This showcases its role in pharmaceutical manufacturing (Sailu, Ramakrishna, Komaraiah, & Reddy, 2008).

Green Chemistry Applications

Gilbile et al. (2017) focused on the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in Dexlansoprazole synthesis. They emphasized green chemistry principles, highlighting the compound's role in environmentally friendly chemical processes (Gilbile, Bhavani, & Vyas, 2017).

Derivatives Synthesis

Palamarchuk et al. (2019) explored the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, using 2-(Chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine. This research demonstrates its utility in creating novel chemical derivatives (Palamarchuk, Matsukevich, Kulakov, Seilkhanov, & Fisyuk, 2019).

Chromatographic Method Development

Reddy et al. (2011) presented a chromatographic method for determining process-related impurities in Lansoprazole using 2-Chloromethyl-3-methyl-4-(2, 2, 2-trifluoroethoxy) pyridine Hydrochloride, indicating its role in analytical chemistry and quality control (Reddy, Ramesh, Kista Reddy, Venugopal, Saravanana, Suryanarayana, Sunder, Reddy, & Raju, 2011).

properties

IUPAC Name

2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c1-6-7(4-10)14-3-2-8(6)15-5-9(11,12)13/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENYCMZUDXQARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CCl)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351036
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

CAS RN

128430-66-0
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128430660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(CHLOROMETHYL)-3-METHYL-4-(2,2,2-TRIFLUOROETHOXY)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5V9XP53ZV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
V Venkateswarlu, KH Reddy, G Ramireddy - rasayanjournal.co.in
A rapid and sensitive liquid chromatography-mass spectrometric (LC-MS/MS) quantification method has been developed and validated for the determination of genotoxic impurity in …
Number of citations: 3 www.rasayanjournal.co.in
B Sailu, K Ramakrishna, A Komaraiah… - Heterocyclic …, 2008 - degruyter.com
The sulfide intermediate,('2-[[[3-Methyl-4-(2, 2, 2-trifluoroethoxy)-2-pyridinyl] methyl] thio]-lH-benzimidazole)(3), required for the industrial synthesis of the anti-ulcer drug Lansoprazole, …
Number of citations: 1 www.degruyter.com
KH Ahn, HW Kim, JR Kim, SC Jeong… - Bulletin of the Korean …, 2002 - koreascience.kr
Lansoprazole is the generic name of 2-[[[3-Methyl-4-(2, 2, 2-trifluoroethoxy)-2-pyridyl] methyl] sulfinyl]-1H-benzimidazole, 1 (see Scheme 1). It is a proton pump inhibitor that reduces …
Number of citations: 29 koreascience.kr
SP Kakadiya, HD Purohit, AK Joshi, PM Akbari… - 2017 - wjpr.s3.ap-south-1.amazonaws.com
Cyanopyridine derivatives shows good biological and therapeutic activities, With a view of getting to synthesized 2-Amino-6-aryl-4-{[(3′-difluoromethoxy)-5′-(3′′-methyl)-4′′-(2′…
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
MY Reddy, V Ramesh, CK Reddy… - Asian Journal of …, 2011 - indianjournals.com
An LC-MS method for the simultaneous determination of process related impurity of 2-Chloromethyl-3-methyl-4-(2, 2, 2-trifluoroethoxy) pyridine Hydrochloride (CMTP, 1) and RP-LC …
Number of citations: 3 www.indianjournals.com
MK Pandya, PV Dholaria, KM Kapadiya - Russian Journal of Organic …, 2020 - Springer
In the present paper we synthesized 10 unique pyrimidine scaffolds (Lanso Aminopyrimidines) derived from 4-(2,2,2-trifluoroethoxy)-2-(chloromethyl)-3-methylpyridine as a core …
Number of citations: 4 link.springer.com
PA Patel, VN Bhadani, PV Bhatt… - Journal of Heterocyclic …, 2015 - Wiley Online Library
A series of novel chalcone 4a, 4b, 4c, 4d, 4e, 4f, 4g, 4h, 4i, 4j, 4k, 4l and pyrazoline 5a, 5b, 5c, 5d, 5e, 5f, 5g, 5h, 5i, 5j, 5k, 5l derivatives have been synthesized as potential antibacterial …
Number of citations: 12 onlinelibrary.wiley.com
SP Kakadiya, HD Purohit, DM Purohit - 2017 - wjpr.s3.ap-south-1.amazonaws.com
Chalcones are intermediate compounds to synthesis of many heterocyclic compounds. They are especially interesting for their biological and industrial application.(E)-3-{[(3′-…
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
SP Kakadiya - 2017 - researchgate.net
Cyanopyridine derivatives shows good biological and therapeutic activities, With a view of getting to synthesized 2-Amino-6-aryl-4-{[(3′-difluoromethoxy)-5′-(3′′-methyl)-4′′-(2′…
Number of citations: 0 www.researchgate.net
SP Kakadiya, HD Purohit, NB Vekariya… - 2017 - … for Research in Applied Science & …
Number of citations: 0

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